3-Nitro-2-(thiophen-3-yl)benzoic acid
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Overview
Description
3-Nitro-2-(thiophen-3-yl)benzoic acid is an organic compound that features a nitro group, a thiophene ring, and a benzoic acid moiety. This compound is of interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and material science. The presence of the thiophene ring, a sulfur-containing heterocycle, adds to its chemical versatility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-2-(thiophen-3-yl)benzoic acid typically involves the nitration of a thiophene-substituted benzoic acid derivative. One common method includes the nitration of 2-(thiophen-3-yl)benzoic acid using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-2-(thiophen-3-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions are commonly used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or chlorinating agents.
Major Products Formed
Reduction: The reduction of the nitro group yields 3-amino-2-(thiophen-3-yl)benzoic acid.
Substitution: Electrophilic substitution on the thiophene ring can yield various halogenated derivatives.
Scientific Research Applications
3-Nitro-2-(thiophen-3-yl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development.
Industry: It can be used in the production of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Nitro-2-(thiophen-3-yl)benzoic acid depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzoic acid: Lacks the thiophene ring, making it less versatile in certain chemical reactions.
2-Nitrobenzoic acid: Similar structure but with the nitro group in a different position, affecting its reactivity.
4-Nitrobenzoic acid: Another positional isomer with different chemical properties.
Uniqueness
3-Nitro-2-(thiophen-3-yl)benzoic acid is unique due to the presence of both the nitro group and the thiophene ring
Properties
CAS No. |
919087-99-3 |
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Molecular Formula |
C11H7NO4S |
Molecular Weight |
249.24 g/mol |
IUPAC Name |
3-nitro-2-thiophen-3-ylbenzoic acid |
InChI |
InChI=1S/C11H7NO4S/c13-11(14)8-2-1-3-9(12(15)16)10(8)7-4-5-17-6-7/h1-6H,(H,13,14) |
InChI Key |
SRWMNHARAKVSSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])C2=CSC=C2)C(=O)O |
Origin of Product |
United States |
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